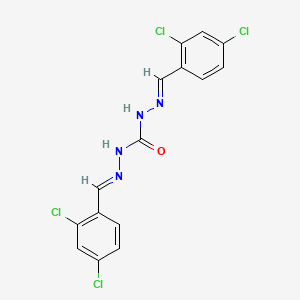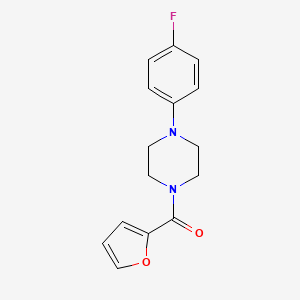
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds often involves multiple steps including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar functional group arrangement, was achieved through a process involving chloracetyl chloride, anhydrous sodium acetate, and methanol. This process involved catalyzed reactions leading to high yields of intermediate products, showcasing the complex methodology required to synthesize such compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using IR and MS spectroscopy, which helps in identifying characteristic peaks and confirming the molecular structure through elemental analysis. Such studies provide detailed insight into the bonding and configuration of the molecules involved (Zhong-cheng & Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds can lead to the formation of various heterocyclic structures. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exhibit interesting chemical properties and reactivities (Lazareva et al., 2017).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the stability and reactivity of acetamide compounds. The crystal structure of related compounds, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, reveals non-planar discrete molecules linked by intermolecular hydrogen bonds, providing insights into their solid-state behavior (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties of acetamide compounds, including their reactivity and interactions with other molecules, are essential for their application in various fields. Studies on their synthesis and characterization help in understanding these properties in detail. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide showcases the chemical transformations these compounds can undergo (Zhang Qun-feng, 2008).
科学的研究の応用
Metabolism in Human and Rat Liver Microsomes
A study explores the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. It suggests a complex metabolic activation pathway that could be relevant to understanding the metabolism of similar compounds (Coleman et al., 2000). This pathway involves the formation of DNA-reactive dialkylbenzoquinone imine through intermediates like CDEPA and CMEPA, leading to bioactivation and potential carcinogenicity. The study's insights into the enzymatic processes involved could inform research into the metabolism of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide".
Soil Interaction and Herbicide Activity
Another study investigates the reception and activity of chloroacetamide herbicides in soil affected by wheat straw and irrigation, highlighting how environmental factors influence herbicide distribution and efficacy (Banks & Robinson, 1986). This research could offer a framework for studying the environmental behavior of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", especially in agricultural settings.
Hydrogenation in Green Synthesis
Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through hydrogenation demonstrates an interest in environmentally friendly chemical processes (Zhang, 2008). This approach might be applicable to the synthesis or modification of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", suggesting potential research applications in sustainable chemical manufacturing.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-13(17)7-5-8-14(11)18-16(19)10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSVCTUFMMWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)
![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)




![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)